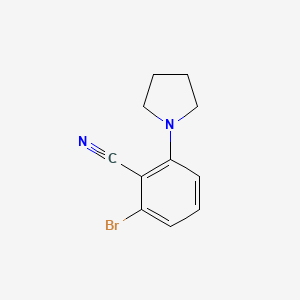

2-Bromo-6-pyrrolidinobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

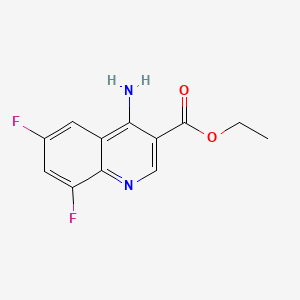

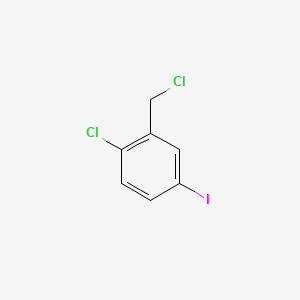

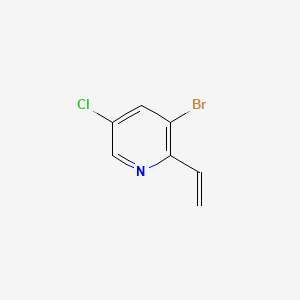

2-Bromo-6-pyrrolidinobenzonitrile is a chemical compound with the CAS Number: 1365271-35-7 . It has a molecular weight of 251.13 . The IUPAC name for this compound is 2-bromo-6-(1-pyrrolidinyl)benzonitrile .

Molecular Structure Analysis

The InChI code for 2-Bromo-6-pyrrolidinobenzonitrile is 1S/C11H11BrN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h3-5H,1-2,6-7H2 . This code provides a specific description of the molecular structure of the compound.Applications De Recherche Scientifique

Environmental Impact and ToxicologyStudies on brominated compounds like 2,4,6-Tribromophenol have explored their environmental presence and toxicological impacts. These substances are used in the production of brominated flame retardants and can degrade into other chemicals. They have been found ubiquitously in the environment and pose uncertainties regarding their toxicokinetics and toxicodynamics (Koch & Sures, 2018). This research area might be relevant for understanding the environmental behavior and effects of “2-Bromo-6-pyrrolidinobenzonitrile.”

Chemistry and Properties

Research on compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and its analogues has delved into their synthesis, properties, and complex formations. These investigations provide a basis for understanding the structural variability and potential applications of such compounds in fields like spectroscopy, magnetic properties, and biological activities (Boča, Jameson, & Linert, 2011). Similar research approaches could be applied to “2-Bromo-6-pyrrolidinobenzonitrile” to uncover its unique properties and applications.

Catalysis ApplicationsThe study of phosphine-stabilized, platinum-gold, and palladium-gold cluster compounds, including their synthesis, structural properties, and applications in catalysis, opens avenues for the utilization of brominated compounds in enhancing catalytic reactions, especially in hydrogen activation and isotope exchange reactions (Pignolet et al., 1995). Such insights could be pivotal for exploring the catalytic potentials of “2-Bromo-6-pyrrolidinobenzonitrile.”

Bromoform in Environmental Chemistry

Research on bromoform (CHBr3), a significant source of atmospheric organic bromine, highlights its sea-to-air flux, originating from macroalgal and planktonic sources. This work underscores the importance of understanding the environmental and atmospheric chemistry of brominated compounds, which could also be relevant for studies on “2-Bromo-6-pyrrolidinobenzonitrile” (Quack & Wallace, 2003).

Material Science and Ionic Liquids

The development of ionic liquid-modified materials, including their application in solid-phase extraction and chromatography, represents a significant advancement in material science. This research domain could offer valuable methodologies for enhancing the properties and applications of brominated compounds like “2-Bromo-6-pyrrolidinobenzonitrile” in analytical chemistry (Vidal, Riekkola, & Canals, 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-Bromo-6-pyrrolidinobenzonitrile are currently unknown. The compound is a relatively new molecule and research into its specific targets is ongoing .

Pharmacokinetics

It’s known that the compound has a molecular weight of 25113 , which could influence its pharmacokinetic properties.

Action Environment

The action of 2-Bromo-6-pyrrolidinobenzonitrile can be influenced by various environmental factors. For instance, the compound is stored at 2-8 °C , suggesting that temperature could affect its stability and efficacy

Propriétés

IUPAC Name |

2-bromo-6-pyrrolidin-1-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h3-5H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXWRCUVPHIHME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742835 |

Source

|

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-pyrrolidinobenzonitrile | |

CAS RN |

1365271-35-7 |

Source

|

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B582450.png)

![4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582451.png)

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B582454.png)

![2-(9,9'-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1':3',1''-terphenyl]-5'-yl)-1,3,5-triazine](/img/structure/B582458.png)